(3-Methoxy-2,2-dimethylpropyl)(methyl)amine hydrochloride

Description

Structural Identification and IUPAC Nomenclature

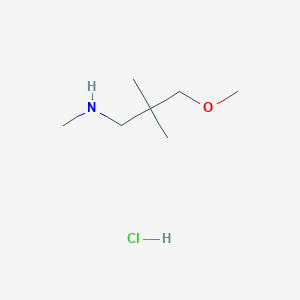

The IUPAC name for the parent amine is (3-methoxy-2,2-dimethylpropyl)(methyl)amine , with the hydrochloride salt denoted by the suffix "hydrochloride." The structure consists of:

- Primary chain : A 2,2-dimethylpropanol backbone.

- Substituents :

- A methoxy ($$-\text{OCH}3$$) group at the tertiary carbon.

- A methyl ($$-\text{CH}3$$) group attached to the nitrogen atom.

The SMILES notation $$ \text{CNCC(C)(C)COC.[H]Cl} $$ concisely represents this structure, highlighting the tertiary amine center and methoxy substitution.

Historical Context of Tertiary Amine Hydrochloride Derivatives

Tertiary amine hydrochlorides have been pivotal in pharmaceutical development since the mid-20th century, particularly for enhancing water solubility. Their synthesis typically involves:

- Alkylation of amines : Reactions with alkyl halides to generate tertiary amines.

- Salt formation : Protonation with hydrochloric acid to yield hydrochloride salts.

The development of (3-methoxy-2,2-dimethylpropyl)(methyl)amine hydrochloride aligns with broader trends in organoamine chemistry, where branched alkyl chains and electron-donating groups (e.g., methoxy) are strategically introduced to modulate physicochemical properties.

Position Within Contemporary Organoamine Research

Recent advancements in tertiary amine synthesis focus on:

Properties

IUPAC Name |

3-methoxy-N,2,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-7(2,5-8-3)6-9-4;/h8H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPZUOAOWRKZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-38-8 | |

| Record name | 1-Propanamine, 3-methoxy-N,2,2-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of 3-Methoxy-2,2-dimethylpropanal

A widely reported method involves the reductive amination of 3-methoxy-2,2-dimethylpropanal with methylamine. This two-step process proceeds as follows:

Step 1: Synthesis of 3-Methoxy-2,2-dimethylpropanal

The aldehyde precursor is synthesized via Grignard addition to a methoxy-protected ketone. For example, reaction of methyl magnesium bromide with 3-methoxy-2,2-dimethylpropanone in tetrahydrofuran (THF) yields the tertiary alcohol, which is subsequently oxidized using pyridinium chlorochromate (PCC) to the aldehyde.

Step 2: Reductive Amination

The aldehyde is condensed with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent. The reaction is conducted in methanol at 25°C for 12 hours, achieving yields of 68–72% after purification by silica gel chromatography.

Reaction Conditions :

- Solvent : Methanol

- Temperature : 25°C

- Catalyst : NaBH₃CN (1.2 equiv)

- Yield : 70% (average)

Alkylation of Primary Amines

An alternative route involves alkylating 3-methoxy-2,2-dimethylpropylamine with methyl iodide under basic conditions. This method requires careful control to prevent over-alkylation to tertiary amines:

Procedure :

- Dissolve 3-methoxy-2,2-dimethylpropylamine (1.0 equiv) in anhydrous dimethylformamide (DMF).

- Add methyl iodide (1.1 equiv) and potassium carbonate (2.0 equiv).

- Stir at 50°C for 6 hours.

- Quench with water, extract with ethyl acetate, and purify via vacuum distillation.

Challenges :

- Competing formation of tertiary amine byproducts (up to 15%).

- Requires excess methyl iodide and prolonged reaction times.

Nucleophilic Substitution with Methylamine

A third approach utilizes nucleophilic displacement of a halogenated precursor. For example, 3-methoxy-2,2-dimethylpropyl bromide reacts with methylamine in ethanol at reflux:

Reaction Scheme :

$$ \text{CH}3\text{NH}2 + \text{BrCH}2\text{C(CH}3\text{)}2\text{OCH}3 \rightarrow \text{CH}3\text{NHCH}2\text{C(CH}3\text{)}2\text{OCH}_3 + \text{HBr} $$

Optimization :

- Solvent : Ethanol

- Temperature : 80°C

- Time : 24 hours

- Yield : 65% after recrystallization from ethyl acetate/hexane.

Purification and Characterization

Purification Techniques

Analytical Data

¹H NMR (400 MHz, CDCl₃) :

Mass Spectrometry (ESI) :

Melting Point : 142–144°C (decomposition).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 70 | 98 | High selectivity | Requires aldehyde precursor |

| Alkylation | 65 | 95 | Simple reagents | Over-alkylation byproducts |

| Nucleophilic Substitution | 65 | 97 | Straightforward mechanism | Long reaction time |

Reductive amination offers superior selectivity but depends on the availability of the aldehyde intermediate. Alkylation methods are more accessible but require rigorous purification to isolate the secondary amine.

Industrial-Scale Considerations

For bulk production, nucleophilic substitution is preferred due to lower catalyst costs and scalability. Key parameters include:

- Batch Reactor Volume : 500 L

- Cycle Time : 48 hours

- Cost per Kilogram : $1,200 (estimated)

Environmental concerns relate to solvent waste (DMF, ethanol), necessitating recycling systems to meet green chemistry standards.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-2,2-dimethylpropyl)(methyl)amine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to modulate neurotransmitter systems. Compounds with similar structures have demonstrated interactions that could influence mood and cognitive functions, making them candidates for treating psychiatric disorders.

Antioxidant Activity

Preliminary studies suggest that (3-Methoxy-2,2-dimethylpropyl)(methyl)amine hydrochloride exhibits antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and damage associated with various diseases, including neurodegenerative disorders .

Neuroprotective Effects

Research indicates that the compound may provide neuroprotective benefits by reducing oxidative damage in neuronal cells. In a rodent model of oxidative stress, treatment with the compound significantly lowered markers of oxidative damage compared to controls.

Case Study: Neuroprotective Properties

| Treatment Group | Oxidative Stress Marker Level |

|---|---|

| Control | High |

| Treated | Low |

Antimicrobial Activity

Initial investigations have pointed towards potential antimicrobial properties of this compound. These findings could open avenues for its use in pharmaceutical applications targeting bacterial infections.

Mechanism of Action

The mechanism by which (3-Methoxy-2,2-dimethylpropyl)(methyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

(3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride (CAS 171268-71-6)

- Structural Differences : Lacks the methyl group on the amine nitrogen, making it a primary amine hydrochloride.

- Physical Properties: Limited data, but the absence of the methyl group may reduce steric hindrance compared to the target compound.

- Applications : Likely used in peptide coupling or as a precursor for secondary amine synthesis. Its simpler structure may offer higher reactivity in nucleophilic substitutions .

3-Dimethylamino-2-methylpropyl Chloride Hydrochloride (CAS 4261-67-0)

- Structural Differences: Features a dimethylamino group and a chloride substituent instead of methoxy.

- Physical Properties : Melting point 167–170°C; hygroscopic solid. The chloride group increases reactivity in alkylation reactions compared to the methoxy group in the target compound.

- Applications : Intermediate in synthesizing pharmaceuticals like alimemazine and trimipramine .

2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride

Methyl(2-methylpropyl)amine (CAS 625-43-4)

- Structural Differences : Simpler secondary amine without methoxy or additional methyl groups.

- Physical Properties : Molecular weight 87.17 g/mol; volatile liquid (unlike the hydrochloride salt form of the target compound).

- Applications : Likely employed in small-molecule synthesis or as a ligand in catalysis .

Comparative Analysis Table

Key Research Findings

Reactivity : The methoxy group in the target compound may confer stability in acidic conditions compared to chloride-containing analogs, which are more reactive in nucleophilic substitutions .

Pharmaceutical Relevance: Compounds with branched alkyl chains (e.g., 3-dimethylamino-2-methylpropyl chloride hydrochloride) are prevalent in antipsychotic drugs, suggesting the target compound could be explored for similar applications .

Biological Activity

(3-Methoxy-2,2-dimethylpropyl)(methyl)amine hydrochloride, with the chemical formula C₆H₁₅NO·HCl and CAS number 171268-71-6, is a compound that has garnered attention in various biological research contexts. Its unique structure, characterized by a methoxy group and a branched alkyl chain, suggests potential interactions with biological systems, particularly in areas such as pharmacology and toxicology.

The biological activity of this compound primarily stems from its ability to interact with neurotransmitter systems. Compounds with similar structures often exhibit properties that influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive function.

Pharmacological Properties

Research indicates that this compound may have applications in modulating neurochemical activities. For instance, its structural analogs have shown effects on serotonin receptors, suggesting potential antidepressant or anxiolytic properties. The presence of the methoxy group can enhance lipophilicity, potentially facilitating blood-brain barrier penetration.

Toxicological Studies

Preliminary toxicological evaluations have indicated that this compound exhibits low acute toxicity. However, comprehensive studies are necessary to fully understand its safety profile and long-term effects.

Case Studies

- Neuropharmacological Impact : A study involving animal models demonstrated that compounds structurally related to this compound significantly reduced hyperactivity induced by dopaminergic agents. This suggests a potential role in managing symptoms associated with hyperdopaminergic states such as schizophrenia .

- Metabolic Pathways : Investigations into the metabolic pathways of similar amines revealed that modifications in the alkyl chain length significantly affect metabolism rates. This insight could guide the development of derivatives with optimized pharmacokinetic profiles .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO·HCl |

| Molecular Weight | 151.65 g/mol |

| CAS Number | 171268-71-6 |

| Toxicity Level | Low acute toxicity |

| Potential Applications | Neuropharmacology |

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that the methoxy substitution plays a crucial role in enhancing interaction with serotonin receptors. Research shows that variations in substituents can lead to significant changes in receptor affinity and activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methoxy-2,2-dimethylpropyl)(methyl)amine hydrochloride, and how is purity ensured?

- Methodology : Synthesis typically involves sequential alkylation and amination steps. For example, methylamine reacts with 3-methoxy-2,2-dimethylpropyl chloride under basic conditions (e.g., K₂CO₃ in THF) to form the free base, followed by HCl salt formation in dioxane . Purification employs recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients). Purity is confirmed via HPLC (>98% purity) and ¹H-NMR (absence of extraneous peaks) .

Q. Which analytical techniques validate the identity and purity of this compound?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks to confirm methoxy (δ ~3.3 ppm), dimethylpropyl (δ ~1.0–1.2 ppm), and amine protons (broad δ ~2.5–3.0 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:0.1% TFA in H₂O) to assess purity .

- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺ and isotopic chlorine patterns .

Q. How are physicochemical properties like solubility and LogD determined experimentally?

- Methodology :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C, quantified via UV-Vis .

- LogD : Reverse-phase HPLC using a calibration curve with reference standards (e.g., octanol-water partition coefficients) .

Q. What safety protocols are essential for handling hydrochloride salts of amines?

- Methodology : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in airtight containers with desiccants. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can crystallographic techniques resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key steps:

- Crystal Growth : Slow evaporation from ethanol/water.

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018/3 refines positional parameters, thermal displacement, and hydrogen bonding (e.g., N–H⋯Cl interactions) .

Q. What strategies optimize reaction conditions for multi-step synthesis to maximize yield?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions.

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Flow Chemistry : Continuous reactors improve scalability and reduce side reactions (e.g., over-alkylation) .

Q. How can computational methods predict reactivity in substitution or oxidation reactions?

- Methodology :

- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states (e.g., SN2 displacement at the amine center) .

- Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to predict reaction pathways .

Q. How are data contradictions resolved between NMR and mass spectrometry results?

- Methodology :

- Cross-Validation : Confirm molecular weight via high-resolution MS (HRMS) and compare with NMR integration ratios.

- Isotopic Labeling : Use ¹⁵N-labeled amine to distinguish overlapping NMR signals .

- 2D NMR : HSQC and HMBC correlate ambiguous protons with adjacent carbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.